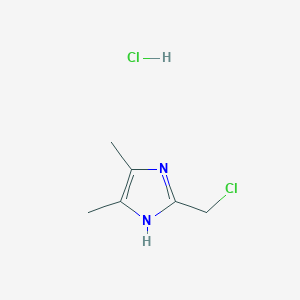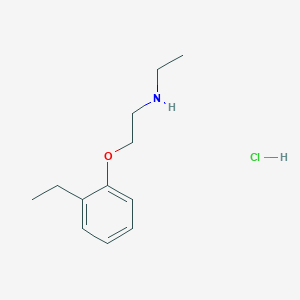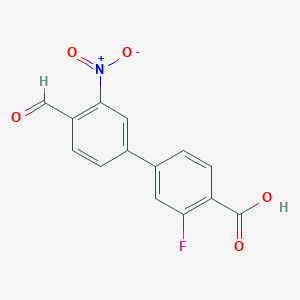
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
概要
説明
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is a fluorinated benzopyran derivative. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. The fluorine atoms in this compound contribute to its unique chemical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and suitable reagents for cyclization.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzopyran ring. This can be achieved through various methods, including acid-catalyzed cyclization or base-catalyzed cyclization.
Fluorination: The introduction of fluorine atoms is a crucial step. This can be done using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors can be used to carry out the synthesis.
Automation and Control: Advanced automation and control systems are employed to monitor and regulate reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or hydroxy derivatives.
Reduction: Dihydro derivatives or alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure.
作用機序
The mechanism of action of (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Modulating the activity of specific receptors, leading to altered cellular responses.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in gene expression and cellular functions.
類似化合物との比較
Similar Compounds
(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with fluorine atoms at different positions.
(4S)-5,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol: Chlorine atoms instead of fluorine atoms.
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Methyl groups instead of fluorine atoms.
Uniqueness
(4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
特性
IUPAC Name |
(4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7,12H,3-4H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENNDZVXBNBEBX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@H]1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)


![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)




